
6-(丙烷-1-磺酰基)-己胺
描述
Propane-1-sulfonyl chloride, a compound similar to the one you’re asking about, is used in the synthesis of various organic compounds . It has a molecular weight of 142.60 and its linear formula is CH3CH2CH2SO2Cl .
Molecular Structure Analysis
The molecular structure of a compound similar to “6-(Propane-1-sulfonyl)-hexylamine”, propane-1-sulfonyl chloride, is available . Its InChI key is KPBSJEBFALFJTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Propane-1-sulfonyl chloride, a compound similar to “6-(Propane-1-sulfonyl)-hexylamine”, has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .科学研究应用
功能化离子液体和聚合物的合成
- 双功能化两性盐和离子液体:朱等人(2007 年)以羟胺和 1,3-丙烷磺内酯为原料,合成了羟基和磺酰基双功能化两性盐和酸性室温离子液体。这些物质可用于合成其他功能化离子液体或离子液体聚合物(聚电解质) (Zhu 等人,2007)。
抗菌和生物活性
- 具有生物活性的磺酸盐衍生物:法达等人(2016 年)使用 1,3-丙烷磺内酯将磺丙基和磺丁基引入杂环分子中,创造出具有潜在抗菌和抗真菌活性的磺酸盐衍生物 (Fadda 等人,2016)。
溶解度和相行为的调节
- 具有热响应行为的聚两性离子:希尔德布兰德等人(2016 年)合成了聚两性离子,其单体如 2-羟基-3-((3-甲基丙烯酰胺基丙基)二甲基铵)丙烷-1-磺酸盐,在水中表现出热响应行为,在低温下发生相分离 (Hildebrand 等人,2016)。
表面改性和材料科学
- 棉花的化学改性:沃德等人(1972 年)讨论了丙烷磺内酯与非水溶剂中的纤维素钠反应,用于改性棉花,从而产生硫含量更高的织物 (Ward 等人,1972)。
- 聚乙烯的表面磺化:林等人(1994 年)采用 1,3-丙烷磺内酯对氨和烯丙胺等离子体处理的低密度聚乙烯进行表面磺化,影响了其氮和硫浓度以及接触角 (Lin 等人,1994)。
能源和电池应用
- 改善锂离子电池安全性:朴等人(2009 年)研究了 1,3-丙烷磺内酯作为锂电池中石墨电极的添加剂,从而提高了电化学性能和安全性 (Park 等人,2009)。
先进材料和催化
- 用于燃料电池应用的磺化嵌段共聚物:Bae 等人(2009 年)合成了含有芴基团的磺化聚(亚苯醚砜)嵌段共聚物,由于其高质子电导率和机械性能,显示出在燃料电池应用中的潜力 (Bae 等人,2009)。
- 增强的双极性电荷传输迁移率:刘等人(2021 年)将少量的 3-(己基二甲基铵)丙烷-1-磺酸盐两性离子侧链整合到双极性聚合物二酮吡咯并吡咯中,显着提高了空穴和电子的迁移率 (Liu 等人,2021)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been shown to interact with enzymes such as 2,4-dienoyl-coa reductase in humans and enoyl- [acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
It’s known that sulfonyl compounds often act as electrophilic warheads, reacting with nucleophilic residues in target proteins .
Biochemical Pathways
It’s worth noting that sulfonyl compounds are often involved in sulfur-fluoride exchange (sufex) processes, which have diverse applications in chemical biology .
Pharmacokinetics
Similar compounds have been noted for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .
Result of Action
Sulfonyl compounds are known to have unique structures and new mechanisms of action, which can serve as lead compounds for designing new drugs with similar biological targets and enhancing therapeutic efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Propane-1-sulfonyl)-hexylamine. For instance, the stability of similar sulfonyl compounds can be affected by air and moisture . Additionally, the pH of the environment can influence the rate of reactions involving these compounds .
生化分析
Biochemical Properties
6-(Propane-1-sulfonyl)-hexylamine plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . The nature of these interactions often involves the formation of covalent bonds with the sulfonyl group, which can modify the activity of the target biomolecules.
Cellular Effects
The effects of 6-(Propane-1-sulfonyl)-hexylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with mitochondrial enzymes such as 2,4-dienoyl-CoA reductase, impacting cellular energy metabolism . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, 6-(Propane-1-sulfonyl)-hexylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to inhibit enoyl-[acyl-carrier-protein] reductase (FabI) in Escherichia coli, which is crucial for fatty acid biosynthesis . These interactions often involve the sulfonyl group forming covalent bonds with the active sites of enzymes, leading to changes in their activity and subsequent alterations in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Propane-1-sulfonyl)-hexylamine over time in laboratory settings are critical for its application in biochemical research. It has been noted that the compound is relatively stable under inert gas conditions but can decompose in the presence of moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-(Propane-1-sulfonyl)-hexylamine vary with different dosages in animal models. At lower doses, it has been found to modulate metabolic pathways without causing significant toxicity. At higher doses, toxic effects such as enzyme inhibition and disruption of cellular processes have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to avoid adverse outcomes.
Metabolic Pathways
6-(Propane-1-sulfonyl)-hexylamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of metabolites involved in energy production and biosynthesis . The compound’s interaction with mitochondrial enzymes, such as 2,4-dienoyl-CoA reductase, underscores its role in modulating metabolic pathways and influencing cellular energy metabolism.
Transport and Distribution
The transport and distribution of 6-(Propane-1-sulfonyl)-hexylamine within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
6-(Propane-1-sulfonyl)-hexylamine exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
6-propylsulfonylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-2-8-13(11,12)9-6-4-3-5-7-10/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVUYIAFHOMHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)
![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)
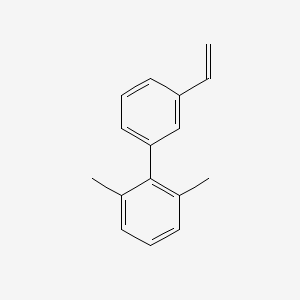
![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)
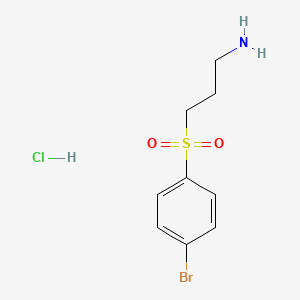
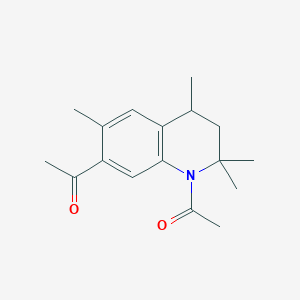
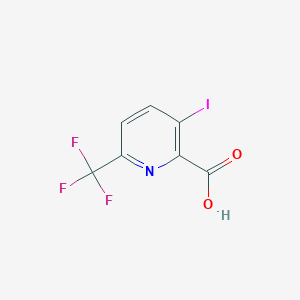
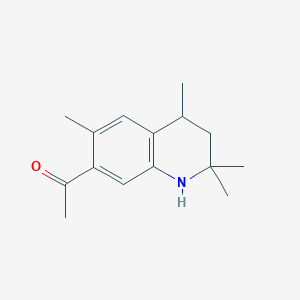
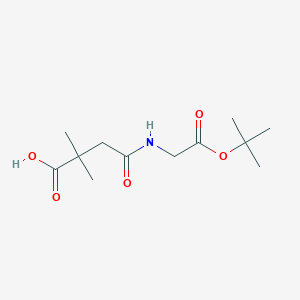
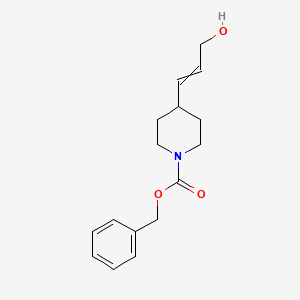
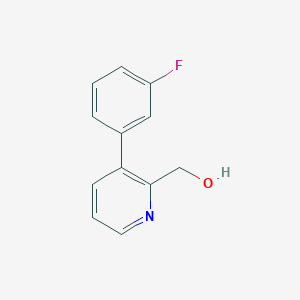
![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)